(E)-3-(3-fluorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
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Overview
Description
(E)-3-(3-fluorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a fluorophenyl group, a quinazolinone moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-fluorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to yield 2-aminobenzamide. This intermediate is then cyclized to form the quinazolinone structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of fluorobenzene and a halogenated quinazolinone intermediate.
Formation of the Enenitrile Moiety: The final step involves the condensation of the fluorophenyl-quinazolinone intermediate with acrylonitrile under basic conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-fluorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the nitrile group to an amine or other functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-fluorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has been investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of (E)-3-(3-fluorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and quinazolinone moiety allow the compound to bind to specific active sites, inhibiting the activity of target proteins. This can lead to the modulation of various biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
- (E)-3-(3-bromophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
- (E)-3-(3-methylphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
Uniqueness
(E)-3-(3-fluorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(E)-3-(3-fluorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O/c18-13-5-3-4-11(9-13)8-12(10-19)16-20-15-7-2-1-6-14(15)17(22)21-16/h1-9H,(H,20,21,22)/b12-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXJHUPUYFZQAZ-XYOKQWHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC(=CC=C3)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)/C(=C/C3=CC(=CC=C3)F)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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